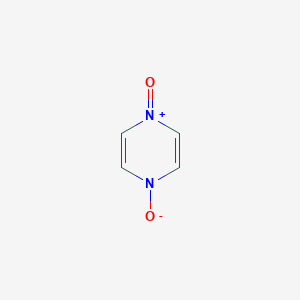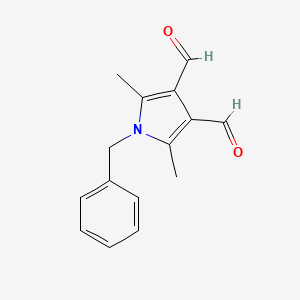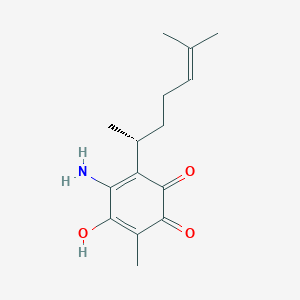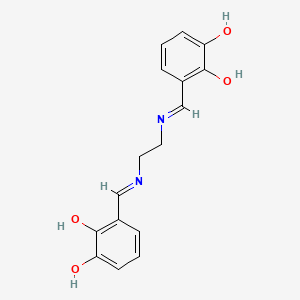
3,4,5,6-四溴酚磺酰邻苯二甲酸
描述
3,4,5,6-Tetrabromophenolsulfonephthalein is a chemical compound known for its use as a pH indicator and dye. It appears as a bright-red powder and has a molecular weight of 669.96. This compound is often utilized in various scientific and industrial applications due to its unique chemical properties .
科学研究应用
3,4,5,6-Tetrabromophenolsulfonephthalein is widely used in scientific research due to its versatile properties:
Chemistry: Used as a pH indicator in titrations and other analytical procedures.
Biology: Employed as a staining agent in cell biology to visualize cellular components.
Medicine: Utilized in diagnostic assays and histological studies.
Industry: Applied in the manufacturing of dyes and pigments for various industrial applications
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5,6-Tetrabromophenolsulfonephthalein typically involves the bromination of phenolsulfonephthalein. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually performed in an organic solvent like chloroform or carbon tetrachloride at a temperature range of 0-25°C .
Industrial Production Methods: In industrial settings, the production of 3,4,5,6-Tetrabromophenolsulfonephthalein follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors to ensure precise control over reaction conditions, leading to high yields and purity of the final product .
化学反应分析
Types of Reactions: 3,4,5,6-Tetrabromophenolsulfonephthalein undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur in the presence of nucleophiles like hydroxide ions or amines
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Hydroxide ions in aqueous solution.
Major Products:
Oxidation: Formation of brominated quinones.
Reduction: Formation of less brominated phenols.
Substitution: Formation of substituted phenols.
作用机制
The mechanism of action of 3,4,5,6-Tetrabromophenolsulfonephthalein involves its ability to change color in response to pH variations. The compound undergoes structural changes that alter its absorbance properties, making it an effective pH indicator. The molecular targets include hydrogen ions, which interact with the compound to induce these changes .
相似化合物的比较
Bromophenol Blue: Another pH indicator with similar brominated phenol structure.
Bromothymol Blue: A pH indicator with a similar sulfonephthalein backbone but different bromination pattern.
Bromoxylenol Blue: A related compound used for similar applications
Uniqueness: 3,4,5,6-Tetrabromophenolsulfonephthalein is unique due to its high degree of bromination, which enhances its stability and color-changing properties. This makes it particularly useful in applications requiring precise pH measurements and stable dye properties .
属性
IUPAC Name |
4-[4,5,6,7-tetrabromo-3-(4-hydroxyphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10Br4O5S/c20-14-13-18(17(23)16(22)15(14)21)29(26,27)28-19(13,9-1-5-11(24)6-2-9)10-3-7-12(25)8-4-10/h1-8,24-25H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARVZQGSXIKSAAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2(C3=C(C(=C(C(=C3Br)Br)Br)Br)S(=O)(=O)O2)C4=CC=C(C=C4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10Br4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
670.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77172-72-6 | |
| Record name | 3,4,5,6-Tetrabromophenolsulfonephthalein | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4,5,6-TETRABROMOPHENOLSULFONEPHTHALEIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z8HQX73VP5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the nitrosylation of 3,4,5,6-Tetrabromophenolsulfonephthalein with isoamyl nitrite contribute to its function as a protein indicator?
A1: The research primarily focuses on synthesizing novel protein indicators. The paper outlines a process where 3,4,5,6-Tetrabromophenolsulfonephthalein is reacted with isoamyl nitrite in the presence of an acid catalyst. This nitrosylation step introduces nitro or nitroso groups into the 3,4,5,6-Tetrabromophenolsulfonephthalein structure. [] These modifications are hypothesized to enhance the compound's interaction with proteins, leading to a color change that reflects protein concentration. While the exact mechanism isn't detailed, this color change likely arises from electronic interactions between the modified compound and the protein structure.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


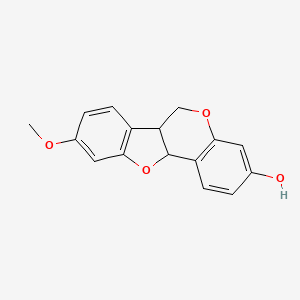
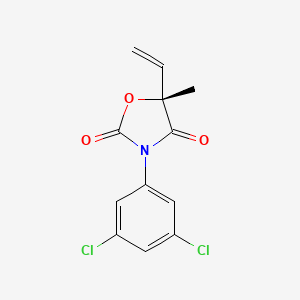
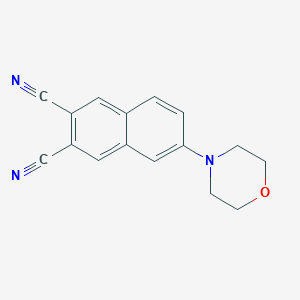
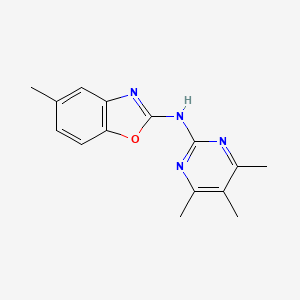

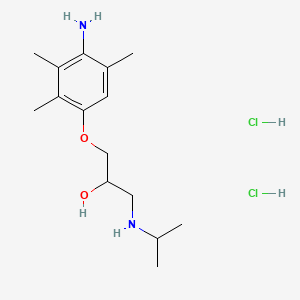
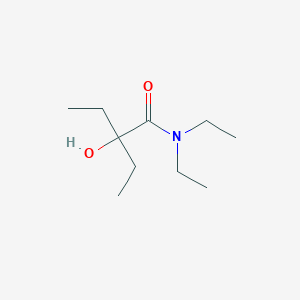
![[(2R,3R)-3-[(2S,3S)-3-(hydroxymethyl)oxiran-2-yl]oxiran-2-yl]methanol](/img/structure/B1204094.png)
![6-amino-3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-(2-fluoroethyl)-4H-pyrimidin-2-one](/img/structure/B1204095.png)
